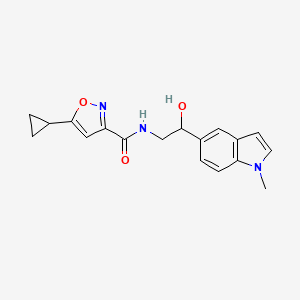

5-环丙基-N-(2-羟基-2-(1-甲基-1H-吲哚-5-基)乙基)异噁唑-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "5-cyclopropyl-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)isoxazole-3-carboxamide" is a derivative of isoxazole, which is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom at non-adjacent positions. This particular compound is not directly mentioned in the provided papers, but its structure suggests it could have potential biological activity, given the presence of the indole moiety, which is common in many pharmacologically active compounds.

Synthesis Analysis

The synthesis of isoxazole derivatives can be approached through various methods. For instance, the synthesis of 3-carboxyisoxazole compounds has been achieved by cycloaddition reactions, as described in the synthesis of a prodrug for an antiarthritic agent . Similarly, a series of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides were prepared from 5-cyclopropylisoxazole-4-carboxylic acid and substituted benzylamines, indicating that the cyclopropyl group can be introduced into the isoxazole ring . Another method involves the cyclization of N, O-diBoc-protected beta-keto hydroxamic acids, which can be synthesized from acyl Meldrum's acids . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of isoxazole derivatives is characterized by the isoxazole ring, which can be functionalized at various positions to yield different properties. The presence of substituents like the cyclopropyl group can influence the molecule's conformation and, consequently, its biological activity . The indole moiety in the compound of interest is known for its presence in many natural products and pharmaceuticals, which could contribute to the compound's potential interaction with biological targets.

Chemical Reactions Analysis

Isoxazole derivatives can undergo various chemical reactions. For example, they can participate in formal [3 + 2] cycloadditions to yield pyrrole derivatives , or they can be involved in Pd-catalyzed cyclization reactions to form imidazo[1,5-a]indole derivatives . These reactions demonstrate the versatility of isoxazole compounds in chemical transformations, which could be relevant for further functionalization of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can vary widely depending on their substitution patterns. For instance, the introduction of a cyclopropyl group can affect the compound's lipophilicity, which in turn can influence its absorption and distribution in biological systems . The presence of functional groups such as hydroxyl or carboxamide can also impact the solubility and hydrogen bonding capacity of the compound, which are important factors in drug design.

科学研究应用

仿生合成

研究集中于通过仿生策略合成复杂分子。例如,合成 5-取代异噁唑-4-羧酸酯的研究旨在开发 α-环吡咯嗪酸的仿生合成。这个过程包括将乙酰乙酸乙酯转化为锍盐,展示了异噁唑衍生物在合成生物相关化合物中的潜力 (Moorthie 等人,2007)。

除草剂活性

N-苄基-5-环丙基-异噁唑-4-甲酰胺的设计和合成已因其除草活性而受到探索。通过连接来自已知除草剂的药效基团,研究人员开发了对特定杂草表现出显着抑制作用的化合物,突出了此类化学结构的农业应用 (Sun 等人,2020)。

药物发现和开发

异噁唑衍生物已被合成并评估其作为各种治疗领域的候选药物的潜力。例如,具有异噁唑结构的化合物已被研究其作为 5-HT4 受体拮抗剂的作用,表明它们在治疗胃肠道疾病中的潜在用途 (Schaus 等人,1998)。类似地,探索含异噁唑的化合物作为碳酸酐酶 II 和 VII 的抑制剂,阐明了它们在青光眼和神经性疼痛等疾病中的潜在治疗应用 (Altuğ 等人,2017)。

生物还原抗肿瘤剂

对 2-环丙基吲哚醌及其相关化合物作为生物还原激活的抗肿瘤剂的研究证明了这些结构在癌症治疗中的潜力。这些研究重点关注此类化合物在缺氧条件下的细胞毒性,这是实体瘤的常见特征,表明它们作为靶向癌症治疗的潜力 (Naylor 等人,1997)。

未来方向

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the future directions for this compound could involve further exploration of its therapeutic potential and the development of new useful derivatives.

作用机制

Target of Action

The primary target of this compound is the Farnesoid X receptor (FXR) . FXR is a nuclear receptor that regulates the expression of genes involved in lipid and glucose metabolism, and bile acid synthesis .

Mode of Action

The compound acts as a potent and selective FXR agonist . As an agonist, it binds to the FXR, activating it. This activation leads to changes in the expression of genes regulated by FXR, resulting in modulated lipid and glucose metabolism, and bile acid synthesis .

Biochemical Pathways

The activation of FXR leads to the modulation of several biochemical pathways. These include pathways involved in the regulation of lipid and glucose metabolism , and bile acid synthesis . The downstream effects of these changes include the lowering of low-density lipoprotein (LDL) and triglycerides, and the raising of high-density lipoprotein (HDL) in preclinical species .

Pharmacokinetics

The compound’s robust lipid-modulating properties suggest it may have good bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action include changes in the expression of genes regulated by FXR. This leads to modulated lipid and glucose metabolism, and bile acid synthesis . At a physiological level, these changes result in the lowering of LDL and triglycerides, and the raising of HDL .

属性

IUPAC Name |

5-cyclopropyl-N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3/c1-21-7-6-12-8-13(4-5-15(12)21)16(22)10-19-18(23)14-9-17(24-20-14)11-2-3-11/h4-9,11,16,22H,2-3,10H2,1H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPUMZZDQRFPIKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C3=NOC(=C3)C4CC4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-Ethylbutanoyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B3017326.png)

![N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B3017330.png)

![N-{1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl}pyridine-2-carboxamide](/img/structure/B3017332.png)

![1-Benzyl-1,3-bis[4-(tert-butyl)benzyl]piperidinium bromide](/img/structure/B3017333.png)

![5-oxo-1-phenyl-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrrolidine-3-carboxamide](/img/structure/B3017335.png)

![6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine](/img/structure/B3017338.png)

![(Z)-3,4,5-triethoxy-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3017340.png)

![7-chloro-N-(4-isopropylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3017341.png)

![4-Chloro-2-(1'-ethyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B3017342.png)

![(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-6-hydroxy-4-methyl-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one](/img/structure/B3017345.png)

![1-[4-(1-Aminocyclopropyl)piperidin-1-yl]-4-(4-methylphenyl)butan-1-one;hydrochloride](/img/structure/B3017347.png)

![3-Methyl-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B3017348.png)